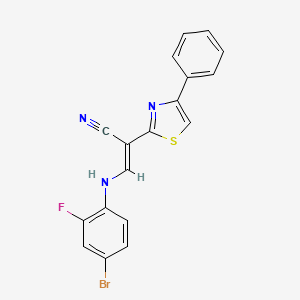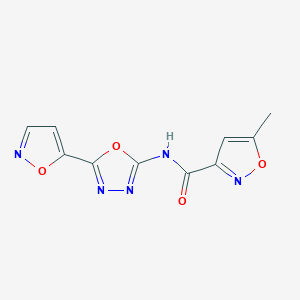
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
Photoluminescence Characteristics
A study by Xu, Yu, and Yu (2012) involved the synthesis of a series of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, including compounds structurally related to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile". These compounds were found to emit green fluorescence in solid state and in solution under UV irradiation, suggesting their potential use in optoelectronic devices due to their good thermal stability and photoluminescent properties (Zhaozhe Xu, Dian Yu, & Mingxin Yu, 2012).
Nonlinear Optical Limiting
Anandan et al. (2018) described the synthesis of thiophene dyes with donor-acceptor substituents for enhanced nonlinear optical limiting, useful for protecting human eyes and optical sensors as well as for stabilizing light sources in optical communications. The study demonstrates the significant potential of these compounds in photonics and optoelectronic devices, highlighting the role of the structural moiety related to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile" in achieving desirable optical properties (S. Anandan et al., 2018).
Chemosensors for Metal Cations
Hranjec et al. (2012) synthesized and characterized novel benzimidazoles and benzimidazo[1,2-a]quinoline derivatives, acting as chemosensors for various metal cations. These compounds, including structures related to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile", exhibited significant changes in fluorescence intensity upon interaction with Zn2+ and Ag+ cations, showcasing their potential as selective chemosensors (M. Hranjec et al., 2012).
特性
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3S/c19-14-6-7-16(15(20)8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGPUZQHQRZYRU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)



![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2915865.png)
![methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2915866.png)
![(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2915868.png)

